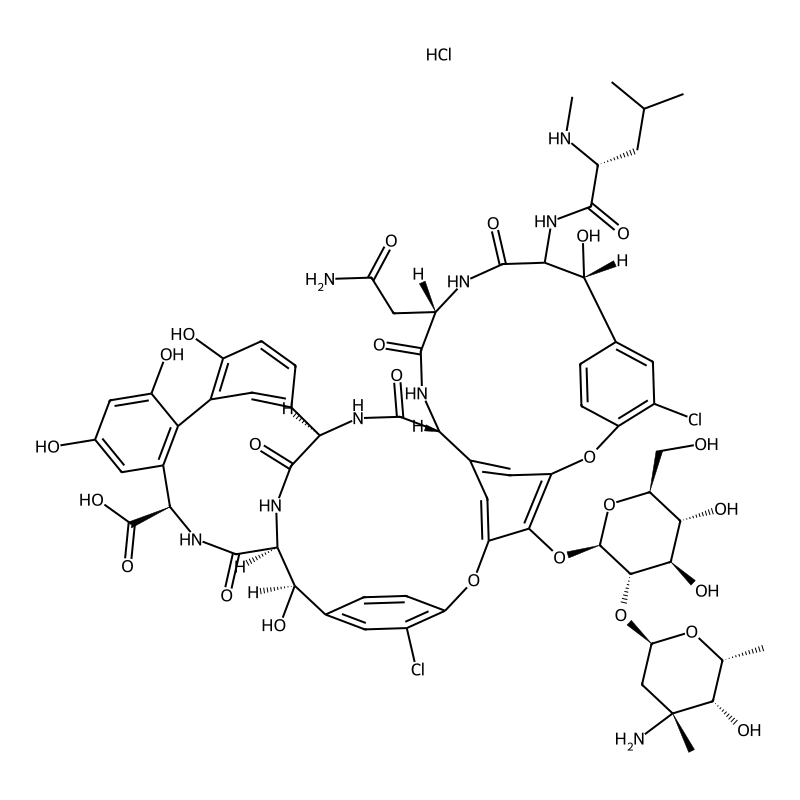

Vancomycin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Antibiotic Resistance Mechanisms

Vancomycin's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) makes it a valuable tool for studying antibiotic resistance mechanisms. Researchers use vancomycin to probe how bacteria develop resistance, including mutations in genes responsible for cell wall synthesis []. By studying how bacteria evade vancomycin's action, scientists can develop strategies to combat emerging resistance threats.

Development of New Antibiotics

The unique mode of action of vancomycin, targeting bacterial cell wall formation, serves as a blueprint for developing new antibiotics. Scientists use vancomycin's structure and mechanism of action as a starting point to design novel antibiotics that can overcome existing resistance mechanisms []. Research focuses on creating derivatives of vancomycin with improved potency and reduced toxicity.

Vancomycin hydrochloride is a glycopeptide antibiotic primarily derived from the fermentation of Amycolatopsis orientalis. It is effective against a variety of gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors, thereby preventing the cross-linking necessary for cell wall integrity .

Vancomycin hydrochloride is typically administered intravenously due to its poor absorption when taken orally, making it crucial for treating severe infections, especially in immunocompromised patients .

Vancomycin hydrochloride acts by inhibiting bacterial cell wall synthesis. It binds specifically to the D-Ala-D-Lac terminus of peptidoglycan, a polymer essential for bacterial cell wall integrity []. This binding prevents the formation of new peptidoglycan strands, leading to a weakened cell wall and ultimately cell death [].

Case Study

A study by Walsh et al. (2003) demonstrated the effectiveness of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen, highlighting its role in combating MDR bacteria.

- Dosage: Improper dosing can increase the risk of side effects.

- Monitoring: Close monitoring of kidney function and hearing is crucial during vancomycin therapy.

- Drug Interactions: Vancomycin can interact with other medications, so it is essential to inform your doctor about all medications you are taking [].

The primary chemical reaction involving vancomycin hydrochloride is its interaction with bacterial cell wall precursors. The binding of vancomycin to the D-alanyl-D-alanine terminus leads to the inhibition of transglycosylation and transpeptidation, essential processes in peptidoglycan synthesis. This action results in cell lysis and death of the bacteria .

Additionally, vancomycin can undergo hydrolysis, particularly under acidic conditions, which can affect its stability and efficacy. The hydrochloride form enhances solubility and stability compared to its free base form .

Vancomycin hydrochloride exhibits strong bactericidal activity against a wide range of gram-positive organisms. Its effectiveness extends to strains resistant to other antibiotics, making it a critical option in treating serious infections like endocarditis and osteomyelitis. The compound demonstrates minimal activity against gram-negative bacteria due to their outer membrane barrier .

The synthesis of vancomycin hydrochloride can be achieved through several methods:

- Fermentation: The primary method involves the fermentation of Amycolatopsis orientalis, where specific culture conditions are optimized to enhance yield. Post-fermentation, the antibiotic is extracted and purified through processes such as ion-exchange chromatography and ultrafiltration .

- Chemical Synthesis: Advances in synthetic chemistry have led to total synthesis approaches that allow for the construction of vancomycin from simpler organic compounds. This method typically involves multiple steps and has been refined to improve efficiency and yield .

- Precipitation and Crystallization: After extraction from fermentation broth, vancomycin is often precipitated using solvents like acetone or ethanol, followed by crystallization to obtain pure vancomycin hydrochloride .

Vancomycin hydrochloride is predominantly used in clinical settings for:

- Treatment of Severe Infections: Particularly those caused by resistant strains of bacteria.

- Prophylaxis: In patients with high risk for infections during surgical procedures.

- Combination Therapy: Often used in conjunction with other antibiotics to enhance efficacy against polymicrobial infections .

Studies have explored the interactions between vancomycin and various biological systems:

- Pharmacokinetics: Understanding how vancomycin is absorbed, distributed, metabolized, and excreted is vital for optimizing dosing regimens.

- Drug Interactions: Vancomycin may interact with other medications, affecting their efficacy or increasing toxicity. For example, concurrent use with nephrotoxic agents requires careful monitoring due to increased risk of renal impairment .

- Resistance Mechanisms: Research continues into how bacteria develop resistance to vancomycin, including alterations in cell wall precursors that reduce binding affinity .

Vancomycin hydrochloride shares structural and functional similarities with several other antibiotics. Here are some notable compounds:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Teicoplanin | Glycopeptide | Inhibits cell wall synthesis | Longer half-life; effective against similar pathogens |

| Dalbavancin | Glycopeptide | Inhibits cell wall synthesis | Extended spectrum; once-weekly dosing |

| Oritavancin | Glycopeptide | Inhibits cell wall synthesis | Broad spectrum; effective against resistant strains |

| Daptomycin | Lipopeptide | Disrupts bacterial membrane integrity | Effective against gram-positive bacteria; unique mechanism |

| Linezolid | Oxazolidinone | Inhibits protein synthesis | Active against both gram-positive and some gram-negative bacteria |

Vancomycin's uniqueness lies in its specific binding affinity for D-alanyl-D-alanine residues, which is critical for its potent activity against certain resistant bacterial strains. Its clinical significance as a last-resort antibiotic further distinguishes it within this category .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 116 of 118 companies with hazard statement code(s):;

H315 (14.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (15.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant